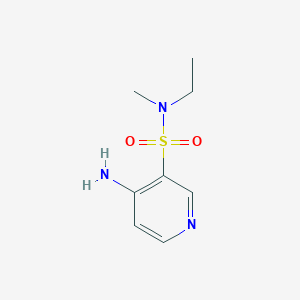![molecular formula C6H6BrN3O B13003279 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one is a heterocyclic compound that features a bromine atom attached to a pyrazolo[4,3-C]pyridin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-C]pyridin-4-one derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Scientific Research Applications
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its bromine substitution and the pyrazolo[4,3-C]pyridin-4-one core make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3-bromo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C6H6BrN3O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H2,(H,8,11)(H,9,10) |
InChI Key |
NIYSNCQHDUDEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1NN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



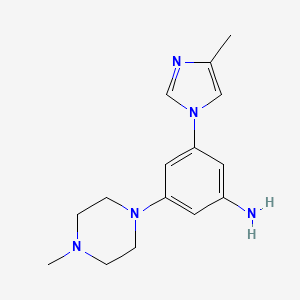
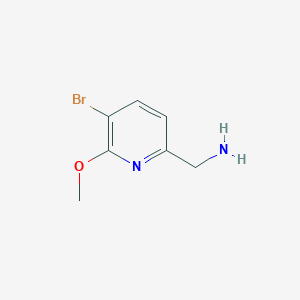
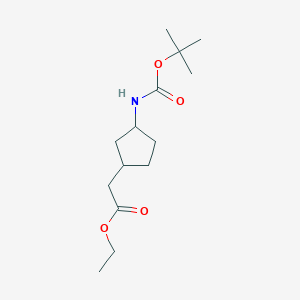
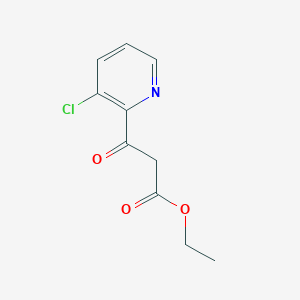
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
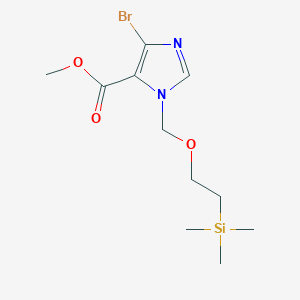
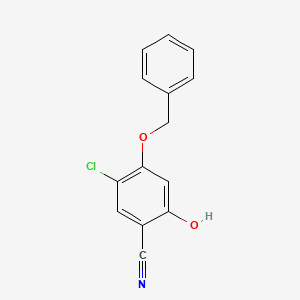
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)

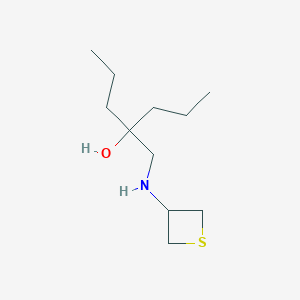
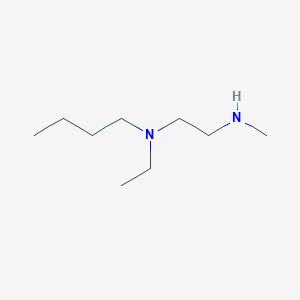
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
